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Compound of Interest

Compound Name: 5-Ethyl-2,3-dimethylpyrazine

Cat. No.: B102239

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-
2,3-dimethylpyrazine (CAS No. 15707-34-3), a key aroma compound found in various food
products. This document is intended for researchers, scientists, and professionals in the fields
of flavor chemistry, analytical science, and drug development, offering detailed information on
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics.

Introduction

5-Ethyl-2,3-dimethylpyrazine is a substituted pyrazine known for its nutty, roasted, and
cocoa-like aroma.[1] Its molecular formula is CsH12Nz, and it has a molecular weight of 136.19
g/mol . Accurate spectroscopic data is crucial for the identification, quantification, and structural
elucidation of this compound in various matrices. This guide summarizes the available
spectroscopic data and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections present the available quantitative data for 5-Ethyl-2,3-
dimethylpyrazine. For NMR and IR spectroscopy, experimental data for this specific
compound is not widely available in public databases. Therefore, the presented data is based
on predictive models and analysis of structurally similar compounds. This should be taken into
consideration when used for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Note: The following NMR data is predicted, as experimental spectra for 5-Ethyl-2,3-
dimethylpyrazine are not readily available in the surveyed literature and databases.
Predictions are based on computational models and are intended to provide an estimate of the
expected spectral features.

2.1.1. 'H NMR (Proton NMR) Data (Predicted)

Predicted Chemical o Coupling Constant
Protons . Multiplicity
Shift (6, ppm) (J, H2)
H-6 (ring CH) ~82-84 Singlet
-CH:- (ethyl) ~27-29 Quartet ~75
-CHs (ethyl) ~12-14 Triplet ~75
-CHs (ring C-2) ~24-26 Singlet
-CHs (ring C-3) ~24-26 Singlet

2.1.2. 3C NMR (Carbon-13 NMR) Data (Predicted)

Carbon Atom Predicted Chemical Shift (8, ppm)
C-2 (ring) ~ 150 - 155

C-3 (ring) ~ 148 - 153

C-5 (ring) ~ 153 - 158

C-6 (ring) ~ 140 - 145

-CH:- (ethyl) ~25-30

-CHs (ethyl) ~12-15

-CHs (ring C-2) ~20-25

-CHs (ring C-3) ~20-25

Infrared (IR) Spectroscopy
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Note: An experimental IR spectrum for 5-Ethyl-2,3-dimethylpyrazine is not available in public
databases. The following table lists the expected characteristic absorption bands based on the
functional groups present in the molecule.

Wavenumber (cm~2) Vibration Type Functional Group

~ 3050 - 3000 C-H stretch Aromatic (pyrazine ring)

- 2975 - 2850 C-H stretch Aliphatic (ethyl and methyl
groups)

~ 1580 - 1450 C=N and C=C stretch Pyrazine ring

~ 1465 - 1440 C-H bend -CH2- and -CHs

~ 1380 - 1365 C-H bend -CHs

~ 1200 - 1000 In-plane C-H bend Pyrazine ring

~ 850 - 750 Out-of-plane C-H bend Pyrazine ring

Mass Spectrometry (MS)

The mass spectrum of 5-Ethyl-2,3-dimethylpyrazine is characterized by a prominent
molecular ion peak and a base peak resulting from benzylic cleavage.

m/z Relative Intensity lon
136 High [M]* (Molecular lon)
135 High [M-H]*+
121 Base Peak [M-CHs]*
[M-C2Ha4]* (McLafferty
108 Moderate
rearrangement)
Fragmentation of the pyrazine
81 Moderate ]
ring
Fragmentation of the pyrazine
54 Moderate

ring
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-Ethyl-2,3-
dimethylpyrazine.

NMR Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 5-Ethyl-2,3-dimethylpyrazine.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).

e 1H NMR Acquisition:

o Spectrometer: 400 MHz or higher field NMR spectrometer.

o

Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: 0-10 ppm.

[e]

Number of Scans: 16-64, depending on the concentration.

[e]

Relaxation Delay: 1-2 seconds.

o

Temperature: 298 K.

e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
o Pulse Program: Proton-decoupled pulse sequence.

o Spectral Width: 0-160 ppm.
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o Number of Scans: 1024-4096, due to the low natural abundance of 13C.
o Relaxation Delay: 2-5 seconds.

o Temperature: 298 K.

» Data Processing:
o Apply Fourier transformation to the Free Induction Decay (FID).
o Phase and baseline correct the resulting spectrum.

o Calibrate the chemical shifts using the internal standard (TMS at O ppm) or the residual
solvent peak.

IR Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates.

o Thin Film: Alternatively, dissolve a small amount of the sample in a volatile solvent (e.qg.,
dichloromethane), apply a drop to a KBr plate, and allow the solvent to evaporate.

o Data Acquisition:

o

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

(¢]

Acquire a background spectrum of the clean KBr plates or the empty sample compartment
before running the sample.

» Data Processing:
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o Perform a background subtraction from the sample spectrum.

o ldentify and label the major absorption peaks.

Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of 5-Ethyl-2,3-dimethylpyrazine (e.g., 10-100 ppm) in a volatile
organic solvent such as dichloromethane or hexane.

e Gas Chromatography (GC) Conditions:

o GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x
0.25 mm x 0.25 ym).

o Injection Volume: 1 pL.
o Injector Temperature: 250 °C.
o Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

o Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a
rate of 10 °C/min, and hold for 5 minutes.

e Mass Spectrometry (MS) Conditions:

o MS System: A mass spectrometer with an Electron lonization (EI) source.

[e]

lonization Energy: 70 eV.

o

Mass Range: m/z 40-400.

[¢]

lon Source Temperature: 230 °C.

[¢]

Transfer Line Temperature: 280 °C.

o Data Analysis:
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o lIdentify the peak corresponding to 5-Ethyl-2,3-dimethylpyrazine in the total ion
chromatogram (TIC).

o Analyze the mass spectrum of this peak to identify the molecular ion and major fragment
ions.

o Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 5-Ethyl-
2,3-dimethylpyrazine.

Sample Preparation Data Acquisition Data Analysis Output
> Dilute in o Chromatogram & Mass Spectrum | | e Mass Spectrum &
Volatile Solvent »| GC-MS System Analysis, Library Search Fragmentation Pattern
. ; Prepare Neat Liquid .| Background Subtraction . IR Spectrum &
SEhASEMEREET l_> ’:)r Thin FiImq [ VR S I . Pe%k Identification . Pegk Table
> Dissolve in ||| NMR Spectrometer | | || Spectral Processing » NMR Spectra &
Deuterated Solvent (*H and *C) (FT, Phasing, Baseline Correction) Peak Tables

Click to download full resolution via product page

General workflow for the spectroscopic analysis of 5-Ethyl-2,3-dimethylpyrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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